molecular formula C13H11N B8172391 1-Cyclopropyl-5-ethynyl-1H-indole

1-Cyclopropyl-5-ethynyl-1H-indole

Cat. No.: B8172391
M. Wt: 181.23 g/mol
InChI Key: URSNLACRKLVMHG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-ethynyl-1H-indole (CAS 2813503-15-8) is an indole-based chemical compound with a molecular formula of C13H11N and a molecular weight of 181.23 g/mol . This reagent features a cyclopropyl substituent and an ethynyl group on the indole scaffold, a core structure renowned in medicinal chemistry for its broad therapeutic potential . The indole nucleus is a privileged structure in drug discovery and is ubiquitous in natural products and marketed drugs . Researchers value indole derivatives for their wide spectrum of biological activities, which include serving as key scaffolds in the development of antiviral, anticancer, anti-inflammatory, antimicrobial, and antimalarial agents . Specifically, cyclopropyl-containing indole derivatives have been explored as mechanistic probes in bioreductive anticancer drug development, highlighting the interest in this structural motif for designing novel therapeutic strategies . The ethynyl group provides a versatile handle for further synthetic modification via click chemistry, making this compound a valuable building block for constructing more complex molecules or indole-based hybrids for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers must consult all available safety documents before use.

Properties

IUPAC Name

1-cyclopropyl-5-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-3-6-13-11(9-10)7-8-14(13)12-4-5-12/h1,3,6-9,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSNLACRKLVMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-5-ethynyl-1H-indole typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-Cyclopropyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-ethynyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways:

The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-((1-Allylcyclopropyl)ethynyl)-1H-indole (1m’)

  • Structure : Shares the ethynyl group at position 5 but includes an allyl-substituted cyclopropyl group.
  • Synthesis: Prepared via Sonogashira coupling, yielding 68% as a colorless oil.
  • Key Data :

    Property Value/Description
    Yield 68%
    Characterization $ ^1H $-NMR, $ ^{13}C $-NMR, IR, HRMS
    Unique Feature Allyl group enhances π-conjugation

1-(Cyclopropylcarbonyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (5)

  • Structure : Features a cyclopropylcarbonyl group at position 1 and a pyridinyl group at position 3. The 2,3-dihydro modification reduces aromaticity.
  • Synthesis : Achieved via Method C (acyl chloride coupling), yielding 76% as pale yellow crystals.
  • Key Data :

    Property Value/Description
    Yield 76%
    Melting Point 158–161 °C
    Characterization $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS
  • Comparison : The dihydroindole core and pyridinyl group differentiate this compound’s electronic properties and solubility. The higher yield suggests superior synthetic efficiency compared to ethynyl-substituted analogs .

5-Fluoro-3-(triazolyl-ethyl)-1H-indole Derivatives (5b, 5e)

  • Structure : Fluorine at position 5 and triazole-ethyl groups at position 3 (e.g., 5b: 3-methoxyphenyl; 5e: 4-fluorophenyl).
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields of 22–42%.
  • Key Data :

    Property 5b 5e
    Yield 42% 22%
    Characterization $ ^1H $-NMR, $ ^{13}C $-NMR, $ ^{19}F $-NMR, HRMS
  • Comparison : The triazole-ethyl linker introduces polarizability and hydrogen-bonding capacity, contrasting with the linear ethynyl group. Lower yields highlight challenges in multi-step functionalization .

Ethyl 1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

  • Structure : Cyclopropyl at position 1, hydroxy at position 5, methyl at position 2, and an ester at position 3.
  • Key Data: Property Value/Description Molecular Formula C${16}$H${17}$NO$_3$ Molecular Weight 271.31 g/mol
  • Comparison : The ester and hydroxy groups enhance hydrophilicity, making this derivative more water-soluble than 1-Cyclopropyl-5-ethynyl-1H-indole. The methyl group at position 2 may hinder rotational freedom .

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclopropyl-5-ethynyl-1H-indole?

Methodological Answer:
The synthesis typically involves introducing the cyclopropyl and ethynyl groups onto the indole core. A common approach is:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition using a transition-metal catalyst (e.g., palladium) .
  • Step 2: Ethynylation via Sonogashira coupling, employing 5-bromoindole derivatives and terminal alkynes under Pd/Cu catalysis .
  • Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product .

Basic: How should 1-Cyclopropyl-5-ethynyl-1H-indole be characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substitution patterns. The ethynyl proton appears as a singlet (~2.5–3.5 ppm), while cyclopropyl protons show distinct splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (e.g., FAB-HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C, H, N percentages .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • DOE (Design of Experiments): Vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd 0.5–5 mol%) to identify optimal conditions .
  • Kinetic Studies: Monitor reaction progress via TLC or HPLC to determine rate-limiting steps (e.g., cyclopropane formation vs. ethynylation) .
  • Catalyst Screening: Test Pd(PPh3_3)4_4, PdCl2_2(dppe), or CuI co-catalysts for improved coupling efficiency .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Purity Verification: Use differential scanning calorimetry (DSC) for melting point analysis and compare with literature. Contaminants (e.g., unreacted starting materials) can skew results .
  • Solubility Testing: Conduct systematic trials in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures .
  • Cross-Validation: Replicate synthesis and characterization protocols from multiple sources to identify methodological inconsistencies .

Advanced: What computational methods predict the reactivity of 1-Cyclopropyl-5-ethynyl-1H-indole?

Methodological Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ethynyl group enhances electron density at C-5 .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
  • MD Simulations: Assess stability in solvent environments (e.g., water, lipid bilayers) to inform formulation strategies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts (e.g., acetic acid during purification) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How does the cyclopropyl group influence electronic properties?

Methodological Answer:

  • Steric Effects: The cyclopropyl ring introduces torsional strain, reducing rotational freedom and enhancing rigidity .
  • Electronic Effects: Hyperconjugation between cyclopropyl C-C bonds and the indole π-system alters electron density, increasing electrophilicity at C-3 .
  • Experimental Validation: Compare UV-Vis spectra with non-cyclopropyl analogs to quantify conjugation effects .

Advanced: What strategies enhance stability during storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation of the ethynyl group .
  • Temperature Control: Keep at –20°C in amber vials to minimize photodegradation and thermal decomposition .
  • Moisture Avoidance: Use desiccants (e.g., silica gel) in storage containers, as hydrolysis can occur at the cyclopropyl ring .

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